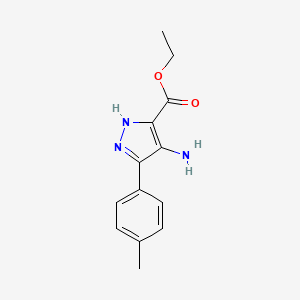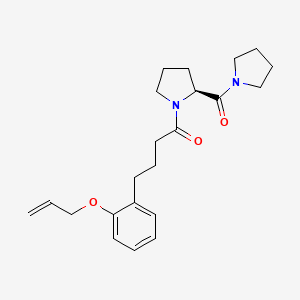
Nitrone, alpha-phenyl-N-p-tolyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nitrone, alpha-phenyl-N-p-tolyl- is a chemical compound with the molecular formula C14H13NO It is a nitrone derivative, which is a class of organic compounds characterized by the presence of a nitrone functional group (R1R2C=NO) Nitrones are known for their versatility in synthetic chemistry and their ability to act as spin traps in electron paramagnetic resonance (EPR) studies
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of nitrone, alpha-phenyl-N-p-tolyl- typically involves the condensation of an aldehyde with a hydroxylamine. One common method is the reaction of benzaldehyde with p-tolylhydroxylamine under acidic conditions. The reaction proceeds as follows:
Reactants: Benzaldehyde and p-tolylhydroxylamine.
Conditions: Acidic medium, typically using acetic acid or hydrochloric acid.
Procedure: The reactants are mixed and heated to promote the condensation reaction, resulting in the formation of the nitrone.
Industrial Production Methods
While specific industrial production methods for nitrone, alpha-phenyl-N-p-tolyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Nitrone, alpha-phenyl-N-p-tolyl- undergoes several types of chemical reactions, including:
Oxidation: Nitrones can be oxidized to form nitro compounds.
Reduction: Reduction of nitrones typically yields hydroxylamines.
Cycloaddition: Nitrones are well-known for their participation in 1,3-dipolar cycloaddition reactions, forming isoxazolidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Cycloaddition: The reaction with dipolarophiles like alkenes or alkynes under thermal or catalytic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydroxylamines.
Cycloaddition: Isoxazolidines, which are valuable intermediates in organic synthesis.
科学研究应用
Nitrone, alpha-phenyl-N-p-tolyl- has several scientific research applications:
Chemistry: Used as a spin trap in EPR studies to detect and characterize free radicals.
Biology: Investigated for its potential neuroprotective effects due to its ability to scavenge reactive oxygen species (ROS).
Medicine: Explored as a therapeutic agent for conditions involving oxidative stress, such as stroke and neurodegenerative diseases.
Industry: Utilized in the synthesis of advanced materials and as intermediates in the production of pharmaceuticals.
作用机制
The primary mechanism of action of nitrone, alpha-phenyl-N-p-tolyl-, particularly in biological systems, involves its role as a spin trap. It reacts with free radicals to form stable nitrone-radical adducts, thereby neutralizing the radicals and preventing oxidative damage. This radical scavenging ability is crucial in mitigating the effects of oxidative stress in various pathological conditions.
相似化合物的比较
Similar Compounds
N-tert-Butyl-alpha-phenylnitrone (PBN): Another well-known nitrone used as a spin trap and neuroprotective agent.
Alpha-phenyl-N-tert-butylnitrone: Similar in structure and function, often used in studies related to oxidative stress and neuroprotection.
Uniqueness
Nitrone, alpha-phenyl-N-p-tolyl- is unique due to its specific structural features, which may confer distinct reactivity and selectivity in chemical reactions. Its p-tolyl group can influence its electronic properties and interactions with other molecules, potentially leading to unique applications in synthetic and medicinal chemistry.
属性
CAS 编号 |
32213-72-2 |
|---|---|
分子式 |
C14H13NO |
分子量 |
211.26 g/mol |
IUPAC 名称 |
N-(4-methylphenyl)-1-phenylmethanimine oxide |
InChI |
InChI=1S/C14H13NO/c1-12-7-9-14(10-8-12)15(16)11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11- |
InChI 键 |
ZMHRQDZDFYMPOF-PTNGSMBKSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/[N+](=C/C2=CC=CC=C2)/[O-] |
规范 SMILES |
CC1=CC=C(C=C1)[N+](=CC2=CC=CC=C2)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-but-2-enedioic acid;11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido[3,2-h][3]benzazepine](/img/structure/B12766615.png)

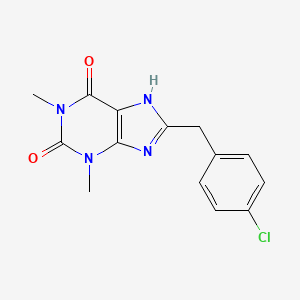
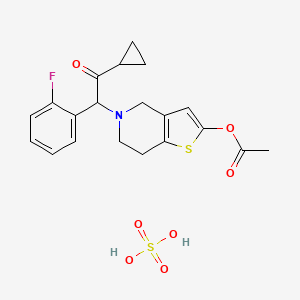


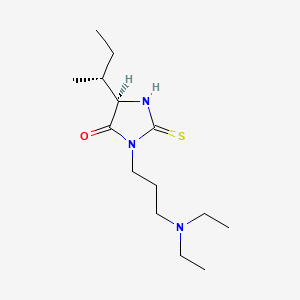
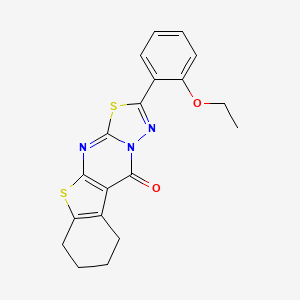

![3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol;oxalic acid](/img/structure/B12766686.png)

